1-Methylpiperidine-3-thiol
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Overview
Description
1-Methyl-piperidine-3-thiol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiol group (-SH) attached to the third carbon atom and the methyl group (-CH₃) attached to the first carbon atom make this compound unique. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with sulfur-containing reagents. For instance, the thiolation of 1-methyl-piperidine using thiourea in the presence of a base like sodium hydroxide can yield 1-methyl-piperidine-3-thiol .
Industrial Production Methods: Industrial production of 1-methyl-piperidine-3-thiol typically involves large-scale thiolation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers.
Scientific Research Applications
1-Methyl-piperidine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-methyl-piperidine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Piperidine: A basic structure without the thiol and methyl groups.
1-Methyl-piperidine: Lacks the thiol group.
3-Thiopiperidine: Lacks the methyl group.
Uniqueness: 1-Methyl-piperidine-3-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications .
Properties
CAS No. |
98278-56-9 |
---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
1-methylpiperidine-3-thiol |
InChI |
InChI=1S/C6H13NS/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 |
InChI Key |
XSNHICJZIUNEOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)S |
Origin of Product |
United States |
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